molecular formula C17H12N2 B10842240 3-(2-Methylquinolin-7-yl)benzonitrile

3-(2-Methylquinolin-7-yl)benzonitrile

Cat. No.: B10842240
M. Wt: 244.29 g/mol
InChI Key: RPEUOKKTGONULE-UHFFFAOYSA-N
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Description

3-(2-Methylquinolin-7-yl)benzonitrile is a heterocyclic aromatic compound that features a quinoline moiety fused with a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 3-(2-methylquinolin-7-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinolin-7-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methylquinolin-7-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylquinolin-7-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylquinolin-7-yl)benzonitrile is unique due to the presence of both the quinoline and benzonitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(2-methylquinolin-7-yl)benzonitrile

InChI

InChI=1S/C17H12N2/c1-12-5-6-14-7-8-16(10-17(14)19-12)15-4-2-3-13(9-15)11-18/h2-10H,1H3

InChI Key

RPEUOKKTGONULE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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